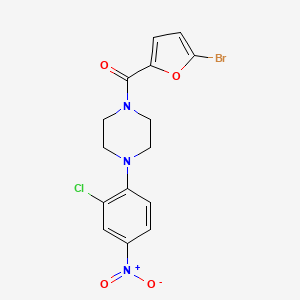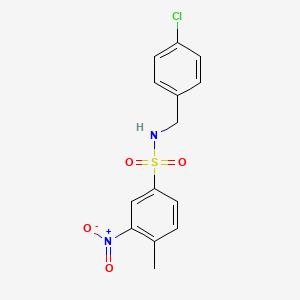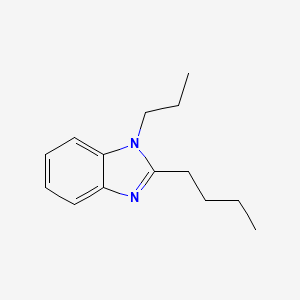
1-(5-bromo-2-furoyl)-4-(2-chloro-4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(5-bromo-2-furoyl)-4-(2-chloro-4-nitrophenyl)piperazine, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-furoyl)-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. In addition, this compound has been reported to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-bromo-2-furoyl)-4-(2-chloro-4-nitrophenyl)piperazine in lab experiments is its high potency and selectivity towards certain enzymes and proteins. This allows for the precise manipulation of biological pathways and the study of specific cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which can complicate data interpretation and limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-bromo-2-furoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One potential direction is the development of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of the role of this compound in the regulation of epigenetic modifications, which play a crucial role in gene expression and cellular differentiation. Furthermore, the use of this compound as a building block for the synthesis of novel materials with unique properties is an area of interest in material science. Overall, the study of this compound has the potential to advance our understanding of various biological processes and lead to the development of new therapeutics and materials.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-furoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme kinetics. In material science, this compound has been utilized as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O4/c16-14-4-3-13(24-14)15(21)19-7-5-18(6-8-19)12-2-1-10(20(22)23)9-11(12)17/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMBCYZYYYMDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3926347.png)

![(5-fluoro-2-methoxyphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid](/img/structure/B3926367.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3926385.png)
![ethyl 4-{N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3926392.png)
![N-cyclopropyl-N-(3-thienylmethyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3926398.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B3926405.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}nicotinic acid](/img/structure/B3926413.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3926419.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3926420.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926428.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926443.png)
